(1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a methyl trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a cyclobutyl derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
Chemistry: In organic synthesis, (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound’s trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceuticals. Therefore, it is used in the development of new drugs with enhanced therapeutic profiles.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of herbicides and insecticides.
Mechanism of Action
The mechanism by which (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. Additionally, the cyclobutyl ring can provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but lacks the cyclobutyl ring.
Trifluoromethyltrimethylsilane: Contains a trifluoromethyl group but differs in its overall structure and reactivity.
Trifluoromethanesulfonyl chloride: Used for introducing trifluoromethyl groups but has different functional groups.
Uniqueness: (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate is unique due to the combination of the trifluoromethyl group, cyclobutyl ring, and trifluoromethanesulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H8F6O3S |
---|---|
Molecular Weight |
286.19 g/mol |
IUPAC Name |
[1-(trifluoromethyl)cyclobutyl]methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H8F6O3S/c8-6(9,10)5(2-1-3-5)4-16-17(14,15)7(11,12)13/h1-4H2 |
InChI Key |
OWTHBRNPISTGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(COS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.